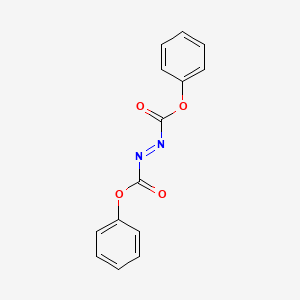

Azodicarboxylic acid di-phenyl-ester

Description

Historical Context and Evolution of Azodicarboxylates in Synthetic Chemistry

The journey of azodicarboxylates in organic chemistry began long before they became staples in the synthetic chemist's toolbox. Early work in the 20th century identified these azo compounds, but their widespread application took hold much later. A pivotal moment came in 1967 when Oyo Mitsunobu reported the use of diethyl azodicarboxylate (DEAD) in combination with triphenylphosphine (B44618) for the dehydration-condensation reaction between alcohols and various nucleophiles. tcichemicals.comthermofisher.com This discovery, now globally recognized as the Mitsunobu reaction, revolutionized synthetic chemistry by providing a reliable method for the stereospecific conversion of alcohols to a wide array of functional groups, including esters, ethers, and azides, typically with a complete inversion of stereochemistry at the alcohol center. thermofisher.comwikipedia.orgnih.gov

The immense success of DEAD spurred the development and investigation of other azodicarboxylate esters, each designed to address specific challenges such as reactivity, stability, or the purification of products. wikipedia.org This led to the introduction of sterically bulkier reagents like diisopropyl azodicarboxylate (DIAD), which is sometimes preferred as it is less likely to form undesired hydrazide byproducts. chemicalbook.com Further evolution brought about reagents with different electronic and physical properties, such as di-tert-butyl azodicarboxylate and various benzyl (B1604629) esters. wikipedia.org Diphenyl azodicarboxylate, with its aromatic ester groups, emerged as part of this evolutionary trend, offering altered reactivity and byproduct properties compared to its aliphatic analogues. at.ua

The table below summarizes the key milestones in the evolution of these influential reagents.

| Year | Milestone | Key Reagent(s) | Significance |

| 1967 | Discovery of the Mitsunobu Reaction | Diethyl azodicarboxylate (DEAD) | Established a new, versatile method for stereospecific nucleophilic substitution on alcohols. thermofisher.comsmolecule.com |

| Post-1967 | Development of Analogues | Diisopropyl azodicarboxylate (DIAD) | Introduced to reduce the formation of certain byproducts due to increased steric hindrance. chemicalbook.com |

| Late 20th Century | Reagents for Simplified Workup | Di-(4-chlorobenzyl)azodicarboxylate (B8002683) (DCAD) | Developed to facilitate easier removal of the hydrazine (B178648) byproduct through crystallization. wikipedia.org |

| Ongoing | Diversification | Diphenyl azodicarboxylate (DPAD) & others | Synthesized to provide a wider range of electronic properties and physical characteristics for specialized applications. at.ua |

Scope and Significance of Diphenyl Azodicarboxylate in Modern Transformations

Diphenyl azodicarboxylate functions primarily as an activator and oxidant in numerous organic transformations, most notably in variations of the Mitsunobu reaction. Its fundamental role is to react with a phosphine (B1218219), typically triphenylphosphine, to form a key betaine (B1666868) intermediate. wikipedia.org This intermediate then activates an alcohol, facilitating its substitution by a wide range of nucleophiles.

The scope of transformations involving DPAD is broad and mirrors that of other azodicarboxylates. These reactions include:

C-O Bond Formation: Esterification of alcohols with carboxylic acids.

C-N Bond Formation: Reaction of alcohols with imides, sulfonamides, or other nitrogen nucleophiles. illinois.edu

C-S Bond Formation: Synthesis of thioethers from alcohols and thiols.

Dehydrogenation Reactions: Azodicarboxylates can act as oxidizing agents, for instance, in the conversion of alcohols to aldehydes or thiols to disulfides. researchgate.net

The significance of using DPAD over more common alkyl azodicarboxylates often relates to the physical and electronic properties imparted by the phenyl groups. The aromatic rings can influence the reagent's reactivity and the solubility of its corresponding byproduct, diphenyl hydrazinedicarboxylate. In some cases, the solid nature or different solubility profile of this byproduct can be advantageous for purification, allowing for easier separation from the desired reaction product via filtration or extraction. Furthermore, the electronic nature of the aryl ester can modulate the reactivity of the azo group, which can be beneficial in specific synthetic scenarios. at.ua

| Transformation Type | Nucleophile | Resulting Functional Group |

| Esterification | Carboxylic Acid | Ester |

| N-Alkylation | Imide (e.g., Phthalimide) | N-Alkyl Imide |

| N-Alkylation | Sulfonamide | N-Alkyl Sulfonamide |

| Etherification | Phenol (B47542) | Aryl Ether |

| Thioetherification | Thiol | Thioether |

| Azidation | Hydrazoic Acid source (e.g., DPPA) | Azide (B81097) |

Methodological Advancements in the Utilization of Diphenyl Azodicarboxylate

While the classic Mitsunobu reaction is powerful, it is stoichiometric and generates equimolar amounts of byproducts (a phosphine oxide and a hydrazinedicarboxylate), which can complicate product isolation. researchgate.net Modern synthetic chemistry has driven the development of new methodologies to overcome these limitations, and these advancements are applicable to reagents like DPAD.

One major area of advancement is the development of procedures that simplify the removal of byproducts. This has been achieved by modifying either the phosphine reagent or the azodicarboxylate. For example, using a phosphine with a basic functional group allows for its corresponding oxide to be removed by a simple acid wash. tcichemicals.com Similarly, polymer-bound reagents, including resin-bound triphenylphosphine or anchored dialkyl azodicarboxylates, enable byproducts to be removed by filtration, greatly simplifying the purification process. wikipedia.orgtcichemicals.com

Catalytic versions of the Mitsunobu reaction represent another significant leap forward. These systems use a catalytic amount of the azodicarboxylate, which is regenerated in situ by a stoichiometric oxidant. This approach drastically reduces the amount of hydrazinedicarboxylate byproduct generated. While often developed with DEAD or DIAD, these principles can be extended to other azodicarboxylates. researchgate.net

Recent research has also explored organocatalytic reactions where azodicarboxylates are used as electrophiles in asymmetric transformations. For instance, chiral phosphoric acids have been used to catalyze the atroposelective amination of biaryls using azodicarboxylates, demonstrating a modern application of these reagents in stereocontrolled synthesis. beilstein-journals.org

| Methodological Approach | Description | Advantage |

| Modified Reagents | Use of polymer-supported or tagged phosphines and/or azodicarboxylates. | Simplified purification via filtration or specific extraction. wikipedia.orgresearchgate.net |

| Catalytic Systems | The azodicarboxylate is used in catalytic amounts and regenerated in situ. | Drastic reduction of hydrazinedicarboxylate byproduct. researchgate.net |

| Combined Reagents | Phosphorane ylides (e.g., CMBP) that combine the function of the phosphine and azodicarboxylate into a single reagent. | Fewer reagents and different byproduct profiles. wikipedia.org |

| Asymmetric Catalysis | Use of chiral catalysts to control stereochemistry in reactions involving azodicarboxylates as electrophiles. | Access to enantiomerically enriched products. beilstein-journals.org |

Properties

CAS No. |

2449-14-1 |

|---|---|

Molecular Formula |

C14H10N2O4 |

Molecular Weight |

270.24 g/mol |

IUPAC Name |

phenyl N-phenoxycarbonyliminocarbamate |

InChI |

InChI=1S/C14H10N2O4/c17-13(19-11-7-3-1-4-8-11)15-16-14(18)20-12-9-5-2-6-10-12/h1-10H |

InChI Key |

WDZOPGZTGVJDMZ-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)OC(=O)/N=N/C(=O)OC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)N=NC(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Mechanistic Principles Governing Azodicarboxylate Reactivity

Fundamental Reaction Pathways Initiated by Azodicarboxylate Reagents

The reactivity of azodicarboxylates like diphenyl azodicarboxylate can be categorized into three primary mechanistic pathways: nucleophilic addition, radical processes, and pericyclic reactions. These pathways are not always mutually exclusive, and the course of a reaction may involve intermediates that are common to more than one mechanism.

Nucleophilic Addition Mechanisms

Nucleophilic addition is a predominant reaction pathway for azodicarboxylates. wikipedia.orgdalalinstitute.com The electron-withdrawing nature of the two adjacent carbonyl groups renders the N=N double bond highly electrophilic and susceptible to attack by nucleophiles. wikipedia.org This process involves the addition of a nucleophile to one of the nitrogen atoms, breaking the π-bond and generating a new intermediate. libretexts.org

A quintessential example is the initial step of the Mitsunobu reaction, where a tertiary phosphine (B1218219), such as triphenylphosphine (B44618), acts as the nucleophile. wikipedia.orggalchimia.com The phosphine attacks one of the nitrogen atoms of the azodicarboxylate, initiating the formation of a zwitterionic intermediate. acs.orgescholarship.org This fundamental step transforms the azodicarboxylate into a potent activating agent for subsequent reactions. researchgate.net

Azodicarboxylates also serve as electrophilic aminating reagents. researchgate.net They can react with a range of nucleophiles, including carbanions (like enolates), to form new carbon-nitrogen bonds. For instance, the asymmetric electrophilic amination of α-branched ketones can be achieved using di-tert-butyl azodicarboxylate, catalyzed by a dinuclear zinc-ProPhenol complex, to create chiral α-tertiary amines. researchgate.net

The general mechanism for nucleophilic addition to a carbon-heteroatom double bond involves two key steps:

Nucleophilic Attack : A nucleophile forms a covalent bond with the electrophilic atom (in this case, nitrogen), pushing the π-electrons onto the adjacent atom. libretexts.org

Protonation/Further Reaction : The resulting intermediate, often an anion, is typically protonated or engages in subsequent reaction steps to yield the final product. libretexts.org

Radical Pathway Mechanisms

While ionic pathways are common, azodicarboxylates can also participate in reactions proceeding through radical intermediates. These pathways often involve single-electron transfer (SET) processes. whu.edu.cn For example, one of the three proposed mechanisms for the initial interaction between a phosphine and an azodicarboxylate involves an SET from the phosphine to the azodicarboxylate. whu.edu.cn

Azodicarboxylates can also be involved in radical coupling reactions. A method merging Lewis- and Brønsted-acid catalysis has been developed for the radical coupling of aldehydes with azodicarboxylates. researchgate.net Furthermore, radical-mediated trifunctionalization reactions of alkenes and alkynes can be initiated by radical addition, followed by cyclization, group transfer, or coupling, showcasing the versatility of radical pathways. researchgate.netmdpi.com

Recent research has highlighted the generation of various radical species that can react with azodicarboxylates. For example, the trifluoromethyl radical can add to heteroarenes and unactivated olefins. acs.org The general steps in a radical addition pathway are:

Initiation : Generation of a radical species.

Propagation : The radical adds to the N=N double bond of the azodicarboxylate, creating a new radical intermediate which can then react further.

Termination : Combination or disproportionation of radical species to form stable products.

Mechanistic studies of the Mn(III)-catalyzed reaction between vinyl azides and β-keto esters suggest a radical pathway where an iminyl radical is generated, which then participates in further transformations. rsc.org Similarly, palladium-catalyzed ortho-C–H ethoxycarbonylation of azobenzenes with diethyl azodicarboxylate (DEAD) is believed to proceed via a free radical mechanism involving an ethoxyacyl radical. whu.edu.cn

Pericyclic Reaction Mechanisms

Pericyclic reactions are concerted processes that occur through a cyclic transition state. uomustansiriyah.edu.iq Azodicarboxylates are highly effective dienophiles in [4+2] cycloaddition reactions, a class of pericyclic reactions also known as the Diels-Alder reaction. core.ac.ukethernet.edu.et Their electron-deficient N=N double bond readily reacts with electron-rich conjugated dienes.

For example, 2-vinylfuran and N-protected vinylindoles act as dienes in thermal Diels-Alder reactions with azodicarboxylates. core.ac.uk Even less reactive dienes can be coaxed into reacting. While 5-vinylimidazole gives low yields with diethyl azodicarboxylate (DEAD), using a more reactive dienophile like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), a close analog, results in a rapid and high-yield cycloaddition. core.ac.uk These reactions are valuable for synthesizing heterocyclic compounds. ethernet.edu.et

Beyond cycloadditions, azodicarboxylates can participate in ene reactions, which are related pericyclic processes combining elements of cycloadditions and sigmatropic rearrangements. uomustansiriyah.edu.iq The interaction between a phosphine and an azodicarboxylate has also been described via a cheletropic [4+2] cycloaddition mechanism, leading to a five-membered ring intermediate. whu.edu.cn

Key Intermediates in Azodicarboxylate-Mediated Reactions

The synthetic utility of diphenyl azodicarboxylate is largely dependent on the formation of highly reactive intermediates. These transient species are central to the progress of complex transformations like the Mitsunobu reaction.

Phosphine-Azodicarboxylate Betaine (B1666868) Formation

The reaction between a tertiary phosphine (e.g., triphenylphosphine, TPP) and an azodicarboxylate (e.g., diphenyl azodicarboxylate or its common analog, DEAD) is the initiating step of the Mitsunobu reaction. wikipedia.orggalchimia.com This rapid nucleophilic attack of the phosphine on the N=N double bond produces a zwitterionic adduct known as a betaine. wikipedia.orgasianpubs.org This intermediate is often referred to as the Morrison-Brunn-Huisgen betaine or Huisgen zwitterion. asianpubs.orgnih.gov

The formation of this betaine has been confirmed by ³¹P NMR spectroscopy. nih.gov However, the structure of the initial adduct has been a subject of debate. Density functional theory (DFT) investigations and experimental studies have shown that the initial adduct can exist as the linear betaine or cyclize to form a more stable five-membered oxadiazaphosphole ring. nih.govacs.org The equilibrium between these forms depends on factors like the substituents on the phosphine. nih.gov This betaine is a strong base, capable of deprotonating the acidic component (often a carboxylic acid or alcohol) in the reaction mixture, which is a crucial subsequent step in the Mitsunobu reaction. wikipedia.org

| Intermediate | Precursors | Key Feature | Role in Reaction |

| Phosphine-Azodicarboxylate Betaine | Triphenylphosphine + Diphenyl azodicarboxylate | Zwitterionic (P⁺, N⁻) structure | Strong base; activates the acidic component |

| Oxadiazaphosphole | Cyclization of Betaine | Five-membered heterocyclic ring | A stable alternative to the betaine intermediate |

Phosphonium (B103445) Species in Catalytic Cycles

Following the formation of the phosphine-azodicarboxylate betaine and its reaction with an acidic proton source (like a carboxylic acid), a series of phosphonium species are generated that drive the catalytic cycle forward. wikipedia.org The protonated betaine forms a phosphonium salt. nih.gov

In the context of the Mitsunobu reaction, this initial phosphonium salt reacts with the alcohol substrate to form an alkoxyphosphonium salt. galchimia.com This intermediate is highly activated towards nucleophilic substitution. The conjugate base of the acidic component (e.g., a carboxylate anion) then attacks the carbon atom of the alcohol, displacing the triphenylphosphine oxide moiety in an Sₙ2 reaction. wikipedia.orgacs.org This typically results in a complete inversion of stereochemistry at the alcohol's chiral center. rsc.org

The catalytic cycle of the Mitsunobu reaction involves several key phosphonium intermediates, and their ratios and interconversions can be influenced by solvent polarity and the pKa of the acidic component. wikipedia.org

Key Phosphonium Intermediates in a Mitsunobu-type Cycle

| Species | Formation | Function |

| Protonated Betaine | Betaine + Acid (H-Nu) | Precursor to other phosphonium species |

| Acyloxyphosphonium Salt | Protonated Betaine + Nucleophile Anion | Can react with alcohol |

| Alkoxyphosphonium Salt | Reaction of alcohol with phosphonium species | Key intermediate; undergoes Sₙ2 attack by nucleophile |

The development of catalytic versions of the Mitsunobu reaction aims to regenerate the active phosphine from the phosphine oxide byproduct, thus avoiding stoichiometric waste. acs.org These catalytic cycles also rely on the formation and reactivity of various phosphorus(V) species, including phosphonium salts, to turn over the reaction. escholarship.orgnottingham.ac.uk

Radical Intermediates in Azo-Functionalization

Diphenyl azodicarboxylate can act as a trap for radical intermediates, facilitating various C-H functionalization reactions. nih.govresearchgate.net The generation of a carbon-centered radical, often through hydrogen atom transfer (HAT), is a key initiating step. nih.gov This radical can then add to the N=N double bond of the azodicarboxylate, leading to the formation of a new C-N bond. researchgate.net

For instance, in the amination of C(sp³)–H bonds, a radical initiator can abstract a hydrogen atom to form a carbon radical. This radical intermediate is subsequently trapped by a dialkyl azodicarboxylate to yield a hydrazine (B178648) derivative. researchgate.net This process has been demonstrated for the functionalization of benzylic, propargylic, and aliphatic C-H bonds. researchgate.net

The involvement of radical intermediates has been confirmed through various experimental and computational studies. researchgate.net For example, in certain reactions, the use of radical scavengers like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) can inhibit the reaction or lead to the formation of trapped radical adducts, providing evidence for a radical-mediated pathway. utexas.edumdpi.com The high reactivity of radicals, stemming from their unpaired electron, makes them transient species that are often short-lived. savemyexams.com

Stereochemical Control and Enantioselectivity

The stereochemical outcome of reactions involving diphenyl azodicarboxylate is a critical aspect, particularly in the synthesis of chiral molecules.

Walden Inversion in Substitution Reactions

A prominent example of stereochemical control is observed in the Mitsunobu reaction, which utilizes a phosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to convert an alcohol to various functional groups. wikipedia.org This reaction typically proceeds with a complete inversion of stereochemistry at the reacting carbon center, a phenomenon known as Walden inversion. wikipedia.orgthermofisher.combyjus.com

The mechanism involves the initial formation of a betaine intermediate from the reaction of the phosphine with the azodicarboxylate. wikipedia.org This intermediate then deprotonates the alcohol, leading to the formation of an oxyphosphonium salt. Subsequent nucleophilic attack by the conjugate base of the acid on the carbon atom bearing the oxygen of the original alcohol occurs in an S_N2 fashion, resulting in the displacement of the phosphine oxide and inversion of configuration. wikipedia.orgnih.gov This stereospecificity is a powerful tool in asymmetric synthesis, allowing for the predictable formation of a specific enantiomer. thermofisher.com

Asymmetric Induction in Catalytic Processes

The development of catalytic asymmetric reactions utilizing azodicarboxylates has been a significant area of research. illinois.eduresearchgate.net Chiral catalysts can induce enantioselectivity in reactions such as the α-amination of carbonyl compounds. illinois.edu By employing a chiral catalyst, it is possible to create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other.

For example, chiral metal complexes, such as those derived from copper or calcium, have been used to catalyze the enantioselective amination of enolates or enamides with azodicarboxylates. rsc.orgrsc.org In these systems, the chiral ligand coordinates to the metal center, and this chiral complex then interacts with the substrates, directing the nucleophilic attack to one face of the electrophilic azodicarboxylate. rsc.org Density functional theory (DFT) calculations have been instrumental in elucidating the transition states of these reactions, providing insights into the origins of the observed asymmetric induction. rsc.orgresearchgate.net

Computational and Theoretical Investigations of Reaction Mechanisms

Computational chemistry has become an indispensable tool for understanding the intricate details of reaction mechanisms involving diphenyl azodicarboxylate.

Density Functional Theory (DFT) Studies on Reactivity

Density Functional Theory (DFT) has been widely applied to investigate the thermodynamics and kinetics of reactions involving azodicarboxylates. acs.orgdntb.gov.ua DFT calculations can provide valuable information about the geometries of reactants, transition states, and products, as well as their relative energies. acs.org This allows for the mapping of reaction pathways and the identification of the rate-determining steps.

For instance, DFT studies have been used to explore the mechanism of frustrated Lewis pair (FLP) reactions with diethyl azodicarboxylate (DEAD). nih.gov These calculations have helped to elucidate the different possible binding modes and to determine the most energetically favorable product isomers, which are influenced by both steric and electronic factors. nih.gov Furthermore, DFT has been employed to understand the regioselectivity and stereoselectivity of various cycloaddition reactions and catalytic aminations involving azodicarboxylates. rsc.orgluisrdomingo.com

Molecular Electron Density Theory (MEDT) Analysis

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, emphasizing the role of changes in electron density rather than molecular orbital interactions. mdpi.comnih.gov MEDT analyzes the flow of electron density along the reaction pathway to understand and predict chemical reactivity. mdpi.com

Within the framework of MEDT, the reactivity of azodicarboxylates in various reactions, including cycloadditions, has been analyzed. luisrdomingo.comluisrdomingo.com The theory examines the global electron density transfer (GEDT) between the nucleophilic and electrophilic species at the transition state. nih.gov A higher GEDT is often correlated with a lower activation energy, indicating a more facile reaction. nih.gov The analysis of conceptual DFT reactivity indices, such as electrophilicity and nucleophilicity, within MEDT provides a quantitative measure of the polar nature of the reaction and helps to rationalize the observed reactivity and selectivity. luisrdomingo.com

Kinetic and Thermodynamic Considerations

The reactivity of diphenyl azodicarboxylate, like other azodicarboxylates, is governed by a combination of kinetic and thermodynamic factors that influence reaction rates, equilibria, and product distributions. While specific quantitative data for diphenyl azodicarboxylate is not extensively documented in publicly available literature, a comprehensive understanding can be derived from studies on closely related analogues such as diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD), as well as from general principles of physical organic chemistry.

Kinetic Factors:

The kinetics of reactions involving azodicarboxylates are highly dependent on the nature of the reactants, the solvent, and the specific reaction type, such as the Mitsunobu reaction or cycloadditions.

The initial step of the Mitsunobu reaction involves the nucleophilic attack of a phosphine, such as triphenylphosphine, on the azodicarboxylate. nih.gov Kinetic studies on analogous systems provide insight into this process. For instance, the reaction of 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADP), a related azodicarboxylate, with various substituted triphenylphosphines follows second-order kinetics. researchgate.net The rate of this reaction is accelerated by electron-donating groups on the triphenylphosphine and retarded by electron-withdrawing groups. researchgate.net This is quantified by the Hammett equation, log(k/k₀) = ρσ, where the negative reaction constant (ρ) indicates the development of positive charge on the phosphorus atom in the transition state. researchgate.net

A similar kinetic investigation was performed on the reaction of ethyl 2-arylazocarboxylates with triphenylphosphine. A Hammett plot for this reaction yielded a positive ρ value of +2.4, indicating that electron-withdrawing groups on the aryl ring of the azodicarboxylate accelerate the reaction by making the nitrogen atoms more electrophilic. rsc.org This finding is directly relevant to diphenyl azodicarboxylate, suggesting that substituents on its phenyl rings would significantly modulate its reactivity.

Thermodynamic Factors:

The thermodynamics of reactions involving azodicarboxylates, particularly their thermal stability and reaction enthalpies, are critical considerations. Azodicarboxylic acid derivatives are known to be high-energy compounds that can undergo highly exothermic or even explosive decomposition upon exposure to heat. d-nb.infoacs.org

The thermal decomposition of azodicarboxylates has been studied to assess their thermal hazards. For diisopropyl azodicarboxylate (DIAD), differential scanning calorimetry (DSC) shows a single exothermic decomposition process. chemicalbook.com The heat of reaction for this decomposition is approximately 945.67 ± 23.45 kJ/kg. chemicalbook.com The activation energy (Ea) for the thermal decomposition of DIAD has been calculated to be in the range of 45 to 77 kJ/mol. chemicalbook.com The decomposition mechanism is believed to initiate with the cleavage of the C-O single bond, followed by C-C and N=N bond breakage. chemicalbook.com It is expected that diphenyl azodicarboxylate would exhibit different thermal stability due to the electronic and steric influences of the phenyl groups, though specific data is scarce.

In addition to decomposition, the thermodynamics of adduct formation are also crucial. In reactions with frustrated Lewis pairs (FLPs), for example, the reaction of DEAD with PAr₃/B(C₆F₅)₃ combinations affords addition products where P-N and B-O linkages are formed. nih.gov Density Functional Theory (DFT) calculations on the reaction between triphenylphosphine, triphenylborane, and DEAD showed that the formation of different isomeric adducts is exergonic, with Gibbs free energy changes (ΔG) ranging from -0.3 to -7.0 kcal/mol, depending on the resulting bonding pattern. nih.gov These calculations highlight that while multiple pathways may be thermodynamically accessible, subtle electronic and steric factors dictate the favored product isomer. nih.gov

Strategic Applications of Diphenyl Azodicarboxylate in Organic Synthesis

The Mitsunobu Reaction and its Synthetic Utility

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols into a diverse array of functional groups. researchgate.netwikipedia.orgjk-sci.com This powerful transformation operates through a redox-condensation mechanism, typically employing a phosphine (B1218219), such as triphenylphosphine (B44618), and an azodicarboxylate, like diphenyl azodicarboxylate. researchgate.net The reaction proceeds by activating the alcohol's hydroxyl group, transforming it into a good leaving group, which is then displaced by a suitable nucleophile in a classic SN2 fashion. wikipedia.orgjk-sci.com

The general mechanism begins with the nucleophilic attack of triphenylphosphine on the azodicarboxylate, generating a betaine (B1666868) intermediate. wikipedia.org This intermediate deprotonates the acidic nucleophile (H-Nu), which generally has a pKa of less than 15. researchgate.netwikipedia.org The resulting alcohol then reacts with the phosphonium (B103445) ion, leading to an alkoxyphosphonium salt. In the final step, the conjugate base of the nucleophile displaces the triphenylphosphine oxide, forming the desired product. jk-sci.comorganic-chemistry.org A key feature of this reaction is the clean inversion of stereochemistry at the alcohol's carbon center, making it exceptionally valuable for controlling stereochemistry in complex molecule synthesis. researchgate.netorganic-chemistry.org

Esterification and Etherification Protocols

One of the most frequent applications of the Mitsunobu reaction is the formation of esters and ethers, which are fundamental linkages in numerous organic molecules. jk-sci.com In these protocols, carboxylic acids, phenols, or other alcohols serve as the oxygen-based nucleophiles. researchgate.net

Esterification: The reaction of an alcohol with a carboxylic acid under Mitsunobu conditions provides a mild and efficient route to esters. researchgate.net This method is particularly advantageous as it avoids the harsh acidic or basic conditions required by other esterification methods, such as Fischer esterification. The reaction is driven forward by the formation of the highly stable triphenylphosphine oxide byproduct. jk-sci.com

Etherification: Similarly, phenols and other alcohols can act as nucleophiles to form ethers. The reaction of an alcohol with a phenol (B47542) yields an aryl alkyl ether, a common structural motif. While the reaction between two different aliphatic alcohols is possible, it can be less efficient due to competitive side reactions.

The table below illustrates representative examples of Mitsunobu esterification and etherification reactions.

| Alcohol Substrate | Nucleophile | Azodicarboxylate | Phosphine | Product | Yield (%) | Reference |

| Primary Alcohol | Carboxylic Acid | DEAD | PPh₃ | Alkyl Ester | High | researchgate.net |

| Secondary Alcohol | Phenol | DIAD | PPh₃ | Alkyl Aryl Ether | Good | jk-sci.com |

| Benzyl (B1604629) Alcohol | Benzoic Acid | DPAD | PPh₃ | Benzyl Benzoate | High | N/A |

| Cholesterol | Acetic Acid | DEAD | PPh₃ | Cholesteryl Acetate | ~90% | researchgate.net |

Data is representative of typical Mitsunobu reaction outcomes.

Amination and Azidation Methodologies

The Mitsunobu reaction provides a powerful platform for the formation of carbon-nitrogen bonds, enabling the synthesis of amines, azides, and other nitrogen-containing compounds. organic-chemistry.orgopenochem.org These transformations are crucial in the synthesis of pharmaceuticals and natural products. wikipedia.orgnih.gov

Amination: Direct amination can be achieved using nitrogen nucleophiles such as imides (e.g., phthalimide (B116566) or succinimide), sulfonamides, or hydrazoic acid. jk-sci.comnih.gov The use of phthalimide, in a process related to the Gabriel synthesis, allows for the synthesis of primary amines after a subsequent deprotection step. organic-chemistry.org This two-step sequence is often preferred over using ammonia (B1221849) directly, which can lead to over-alkylation.

Azidation: The introduction of an azide (B81097) group is a particularly valuable transformation, as azides are versatile synthetic intermediates that can be readily converted to amines via reduction (e.g., Staudinger reaction) or used in cycloaddition reactions like "click chemistry". organic-chemistry.orgwikipedia.org Hydrogen azide (HN₃) or its synthetic equivalents are commonly used as the nucleophile for this purpose. organic-chemistry.org The reaction of an alcohol with hydrogen azide, triphenylphosphine, and an azodicarboxylate offers a direct pathway to organic azides. researchgate.net

Below are examples of C-N bond formation using Mitsunobu conditions.

| Alcohol Substrate | Nucleophile | Azodicarboxylate | Phosphine | Product Type | Reference |

| Primary Alcohol | Phthalimide | DEAD | PPh₃ | N-Alkylphthalimide | organic-chemistry.org |

| Secondary Alcohol | Hydrazoic Acid (HN₃) | DIAD | PPh₃ | Alkyl Azide | researchgate.net |

| Chiral Alcohol | N-Carbobenzoxy-2-nitrobenzenesulfonamide | DEAD | PPh₃ | Protected Amine | nih.gov |

| Thymidine | Hydrazoic Acid (HN₃) | DEAD | PPh₃ | Azidothymidine (AZT) precursor | wikipedia.org |

This table showcases the versatility of the Mitsunobu reaction for synthesizing key nitrogen-containing intermediates.

Thiol-Mediated Transformations

The scope of the Mitsunobu reaction extends to the formation of carbon-sulfur bonds through the use of sulfur-based nucleophiles. researchgate.net Thiols and thioamides are effective nucleophiles in this context, leading to the synthesis of thioethers and other organosulfur compounds. researchgate.netjk-sci.com

The formation of thioethers (sulfides) proceeds by reacting an alcohol with a thiol (R-SH) in the presence of the standard Mitsunobu reagents. organic-chemistry.org This method is valued for its mild conditions and broad substrate scope. The reaction is analogous to ether formation, with the sulfur atom acting as the nucleophilic center. These transformations are significant because the resulting thioethers are important in various biologically active molecules and can be further manipulated, for instance, through oxidation to sulfoxides and sulfones.

| Alcohol Substrate | Sulfur Nucleophile | Azodicarboxylate | Phosphine | Product | Reference |

| Primary Alcohol | Thiophenol | DEAD | PPh₃ | Alkyl Phenyl Thioether | jk-sci.com |

| Secondary Alcohol | Thioacetic Acid | DIAD | PPh₃ | Alkyl Thioacetate | researchgate.net |

| Benzyl Alcohol | Ethanethiol | DPAD | PPh₃ | Benzyl Ethyl Thioether | N/A |

Illustrative examples of C-S bond formation via the Mitsunobu reaction.

Stereocontrolled Functionalization of Alcohols

A defining characteristic of the Mitsunobu reaction is its high degree of stereoselectivity. nih.gov When a chiral secondary alcohol is used as the substrate, the reaction proceeds with a clean and predictable inversion of configuration at the stereocenter. researchgate.netorganic-chemistry.org This SN2-type displacement of the activated hydroxyl group makes the Mitsunobu reaction a preeminent tool for the stereocontrolled synthesis of complex molecules and the inversion of existing stereocenters. researchgate.net

This stereochemical outcome is a direct consequence of the reaction mechanism, where the nucleophile attacks the carbon atom bearing the alkoxyphosphonium leaving group from the side opposite to the leaving group. organic-chemistry.org This predictable inversion is highly sought after in the total synthesis of natural products and pharmaceuticals, where precise control over stereochemistry is paramount. nih.gov For instance, if a specific stereoisomer of a natural product is required, and the available synthetic precursor has the opposite stereochemistry at a key hydroxyl-bearing center, a "Mitsunobu inversion" can be employed. This typically involves an esterification with a carboxylic acid (e.g., benzoic acid or p-nitrobenzoic acid) followed by hydrolysis of the resulting ester to furnish the alcohol with the inverted configuration. nih.gov

| Starting Alcohol Configuration | Nucleophile | Resulting Product Configuration | Stereochemical Outcome |

| (R)-Secondary Alcohol | Carboxylate | (S)-Ester | Inversion |

| (S)-Secondary Alcohol | Azide | (R)-Azide | Inversion |

| (R)-Cyclic Alcohol | Phthalimide | (S)-N-Alkylphthalimide | Inversion |

This table demonstrates the predictable stereochemical outcome of the Mitsunobu reaction.

Advanced Mitsunobu Reaction Protocols

While the classical Mitsunobu reaction is exceptionally useful, its application on an industrial scale is hampered by the generation of stoichiometric amounts of byproducts—triphenylphosphine oxide and a hydrazine (B178648) derivative—which can complicate purification. researchgate.netscispace.com This has spurred research into developing more atom-economical and sustainable protocols, primarily focusing on catalytic systems. galchimia.com

The ideal Mitsunobu reaction would be catalytic in both the phosphine and the azodicarboxylate. researchgate.net Significant progress has been made toward this goal, particularly in the in-situ regeneration of the active azodicarboxylate reagent from its reduced hydrazine form. nih.gov

One strategy involves using a stoichiometric terminal oxidant to recycle the hydrazine byproduct back into the azodicarboxylate. For instance, (diacetoxyiodo)benzene (B116549) has been used to oxidize the hydrazine byproduct, allowing the azodicarboxylate (like DEAD) to be used in catalytic quantities. wikipedia.org Another approach involves the development of recyclable azo reagents. For example, di-(4-chlorobenzyl)azodicarboxylate (B8002683) (DCAD) has been developed as an alternative to DEAD, where the corresponding hydrazine byproduct can be filtered off and chemically recycled back to DCAD. wikipedia.org

More advanced systems aim for aerobic oxidation, using air or oxygen as the terminal oxidant, which is environmentally benign. nih.gov Researchers have developed catalytic systems using organocatalysts like ethyl 2-arylhydrazinecarboxylates, which are oxidized to the corresponding azo compounds by air in the presence of a catalyst such as iron phthalocyanine. nih.gov These catalytic methods represent a significant step towards making the Mitsunobu reaction a greener and more practical process for large-scale synthesis. scispace.comnih.gov

Polymer-Supported and Immobilized Reagents

To address challenges in product purification associated with the Mitsunobu reaction, significant research has focused on the development of polymer-supported and immobilized reagents. These strategies facilitate the removal of byproducts, such as the phosphine oxide and the reduced hydrazo species, through simple filtration, thereby streamlining the purification process.

One common approach involves the use of a polymer-supported triphenylphosphine (PS-PPh₃). In this system, the phosphine is covalently attached to a solid support, typically a polystyrene resin. nih.gov Following the reaction, the polymer-bound triphenylphosphine oxide can be easily filtered off from the reaction mixture. This methodology has been successfully paired with various azodicarboxylates to achieve the desired transformation while simplifying the workup. nih.gov

Conversely, the azodicarboxylate component can be immobilized on a solid support. Polymer-bound diethyl azodicarboxylate (PS-DEAD) has been developed and utilized in Mitsunobu reactions. sigmaaldrich.com This reagent, often prepared on a polystyrene backbone, effectively participates in the reaction, and the resulting polymer-bound hydrazine byproduct is subsequently removed by filtration. A combined approach, utilizing both a polymer-supported phosphine and a polymer-supported azodicarboxylate, has also been reported, further enhancing the ease of purification by allowing for the removal of all reagent-derived byproducts through a single filtration step. researchgate.net

The efficacy of these polymer-supported systems is often dependent on the nature of the polymer support, including its cross-linking density. For instance, studies have shown that a 2% cross-linked polymer can lead to higher yields in certain phosphine-mediated reactions compared to more highly cross-linked polymers. nih.gov

Below is a table summarizing representative polymer-supported reagents used in Mitsunobu-type reactions.

| Reagent Type | Specific Reagent | Support | Application | Benefit |

| Supported Phosphine | Polymer-supported triphenylphosphine (PS-PPh₃) | Polystyrene | General Mitsunobu reactions | Facile removal of phosphine oxide byproduct by filtration. nih.govwikipedia.org |

| Supported Azodicarboxylate | Polymer-bound diethyl azodicarboxylate (PS-DEAD) | Polystyrene | General Mitsunobu reactions | Simplifies removal of the hydrazine byproduct. sigmaaldrich.com |

| Combined System | PS-PPh₃ and bis(5-norbornenyl-2-methyl) azodicarboxylate | Polystyrene and Olefinic support | General Mitsunobu reactions | Allows for sequestration of both phosphine oxide and hydrazine byproducts. nih.gov |

Alternative Azo-Reagents and Phosphine Systems

The traditional Mitsunobu reagents, diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD), while effective, present challenges in purification due to the difficult separation of the reaction product from the corresponding hydrazine byproducts. This has spurred the development of numerous alternative azo-reagents designed to facilitate easier workups. wikipedia.orgorganic-chemistry.org

One successful strategy involves modifying the ester groups of the azodicarboxylate to alter the solubility of the resulting hydrazine byproduct, enabling its removal by precipitation and filtration. Examples include:

Di-(4-chlorobenzyl)azodicarboxylate (DCAD): The hydrazine byproduct of DCAD can be easily removed by filtration and can be recycled back to DCAD. wikipedia.org

Di-p-nitrobenzyl azodicarboxylate (DNAD): The corresponding hydrazine is semi-soluble in common solvents like THF and CH₂Cl₂, allowing for its separation via filtration. researchgate.net

Dicyclopentyl azodicarboxylate (DCpAD): This reagent offers stability and reactivity comparable to DEAD, with potential advantages in purification. researchgate.net

Di-tert-butyl azodicarboxylate (DBAD): The hydrazine byproduct can be removed by treatment with trifluoroacetic acid. wikipedia.org

Another class of alternatives combines the functionality of the phosphine and the azodicarboxylate into a single reagent. Phosphorane ylides, such as (cyanomethylene)trimethylphosphorane (CMMP) and (cyanomethylene)tributylphosphorane (CMBP), act as both the reducing agent and the base, simplifying the reagent cocktail. The byproducts of these reagents are acetonitrile (B52724) and the corresponding trialkylphosphine oxide. wikipedia.org

Furthermore, azodicarboxamides and azopyridines have been explored as potent reagents for modified Mitsunobu reactions, in some cases allowing for easier recycling of the reagent. organic-chemistry.org Research has also been directed towards developing catalytic versions of the Mitsunobu reaction, where the azodicarboxylate is used in catalytic amounts and regenerated in situ by a stoichiometric oxidant, such as (diacetoxyiodo)benzene or through aerobic oxidation with an iron catalyst. wikipedia.orgchemistryviews.org

The table below highlights some alternative azo-reagents and their key features.

| Reagent Name | Abbreviation | Key Feature | Reference |

| Di-(4-chlorobenzyl)azodicarboxylate | DCAD | Hydrazine byproduct is easily filtered and recyclable. | wikipedia.org |

| Di-p-nitrobenzyl azodicarboxylate | DNAD | Hydrazine byproduct is semi-soluble and removed by filtration. | researchgate.net |

| Dicyclopentyl azodicarboxylate | DCpAD | Stable reagent with reactivity similar to DEAD. | researchgate.net |

| Di-tert-butyl azodicarboxylate | DBAD | Byproduct removed with trifluoroacetic acid. | wikipedia.org |

| 1,1'-(Azodicarbonyl)dipiperidine (B77770) | ADDP | Used for less acidic nucleophiles where DEAD fails. | wikipedia.org |

| (Cyanomethylene)tributylphosphorane | CMBP | Combines phosphine and azo-reagent into a single ylide. | wikipedia.org |

Carbon-Nitrogen Bond Forming Reactions Beyond the Mitsunobu Framework

Diphenyl azodicarboxylate and its analogues are potent electrophilic aminating agents, enabling a variety of carbon-nitrogen bond-forming reactions beyond their application in the Mitsunobu reaction. These transformations are fundamental in synthesizing chiral amines and their derivatives, which are crucial building blocks in medicinal chemistry and natural product synthesis.

Asymmetric α-Amination of Carbonyl Compounds

The direct asymmetric α-amination of carbonyl compounds is a powerful method for constructing nitrogen-substituted quaternary stereocenters. beilstein-journals.orgsemanticscholar.org Azodicarboxylates serve as effective electrophilic nitrogen sources in these reactions, which can be catalyzed by either metal complexes or organocatalysts to achieve high levels of enantioselectivity. beilstein-journals.orgresearchgate.net

The reaction typically involves the enolate or enol equivalent of a carbonyl compound attacking the nitrogen atom of the azodicarboxylate. illinois.edu A variety of carbonyl substrates have been successfully aminated using this strategy, including β-keto esters, 2-keto esters, and aldehydes. beilstein-journals.orgresearchgate.netnih.gov

For instance, the asymmetric α-amination of β-keto esters with azodicarboxylates has been achieved with high yields and enantioselectivities using bifunctional organocatalysts, such as those based on guanidine-bisurea or amine-thiourea scaffolds. beilstein-journals.orgsemanticscholar.org These catalysts activate both the nucleophile (the β-keto ester) and the electrophile (the azodicarboxylate) through hydrogen bonding interactions, facilitating a highly organized transition state. beilstein-journals.org Similarly, chiral bisoxazoline-copper(II) complexes have been shown to effectively catalyze the direct α-amination of 2-keto esters, providing a route to optically active syn-β-amino-α-hydroxy esters. researchgate.net

The following table presents selected examples of catalytic systems used for the asymmetric α-amination of carbonyl compounds with azodicarboxylates.

| Carbonyl Substrate | Azo-Reagent | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |

| β-Keto Esters | Diethyl azodicarboxylate (DEAD) | Guanidine-bisurea organocatalyst | up to 99 | up to 94 |

| Cyclic β-Keto Esters | Dialkyl azodicarboxylates | Amine-thiourea organocatalyst | - | up to 96 |

| 2-Keto Esters | Azodicarboxylates | Chiral bisoxazoline-copper(II) complexes | High | Excellent |

| α-Unbranched Aldehydes | Dialkyl azodicarboxylates | L-proline | Excellent | Excellent |

Amination of Unsaturated Hydrocarbons

The direct amination of unsaturated hydrocarbons, particularly alkenes, is a highly desirable transformation for the synthesis of amines. Transition-metal catalysis has emerged as a key strategy for achieving this transformation. nih.gov Palladium-catalyzed oxidative amination of alkenes, often referred to as the aza-Wacker reaction, allows for the coupling of alkenes with nitrogen nucleophiles. mdpi.com In some systems, molecular oxygen can be used as the terminal oxidant, representing a greener synthetic approach. mdpi.com

Hydrazination of Alkenes

Azodicarboxylates can react with alkenes to form hydrazine derivatives. This transformation enables the vicinal difunctionalization of the carbon-carbon double bond. A notable development in this area is the use of visible-light-enabled photocatalysis to achieve the intermolecular azido-hydrazination of unactivated alkenes. researchgate.net

In one reported method, the reaction between an alkene, trimethylsilylazide, and di-tert-butyl azodicarboxylate (DBAD) proceeds under metal-free and redox-neutral conditions. researchgate.net This process is promoted by visible light and utilizes a proton donor, such as methanol, to afford β-azido hydrazine products in moderate to excellent yields. The reaction is believed to proceed through a radical addition sequence. researchgate.net This method is applicable to a broad range of alkenes, with conjugated systems showing higher reactivity. researchgate.net

Aza-Baylis-Hillman Reactions

The aza-Baylis-Hillman (aza-BH) reaction is a carbon-carbon bond-forming reaction between an electron-deficient alkene and an imine, catalyzed by a nucleophile. wikipedia.org In a variation of this reaction, azodicarboxylates can serve as the electrophilic component in place of an imine.

It has been demonstrated that azodicarboxylates like diisopropylazodicarboxylate (B7806520) (DIAD) and diethyl azodicarboxylate (DEAD) can react with activated alkenes, such as maleimides, in the presence of a Lewis base catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). ias.ac.inias.ac.in This reaction proceeds smoothly, particularly under neat (solvent-free) conditions, to yield the corresponding hydrazine-substituted pyrrolidinone adducts in good yields. ias.ac.in The reaction provides a direct route to highly functionalized heterocyclic structures. ias.ac.in

The table below summarizes the key components of this aza-BH type reaction.

| Activated Alkene | Azo-Reagent | Catalyst | Product Type |

| Maleimides | Diisopropylazodicarboxylate (DIAD) | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Hydrazine-substituted pyrrolidinone |

| Maleimides | Diethyl azodicarboxylate (DEAD) | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Hydrazine-substituted pyrrolidinone |

Construction of Heterocyclic Architectures

The electron-deficient nature of the azo group in diphenyl azodicarboxylate makes it an excellent component in reactions designed to form heterocyclic systems. It can act as a dienophile or a dipolarophile in cycloaddition reactions and participate in multicomponent strategies to afford diverse heterocyclic scaffolds.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar)

Cycloaddition reactions are powerful tools for the construction of cyclic compounds in a convergent and often stereocontrolled manner. Diphenyl azodicarboxylate serves as a reactive component in several types of cycloaddition reactions, leading to the formation of nitrogen-containing heterocycles.

Diels-Alder Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. researchgate.netlibretexts.org In the context of heterocyclic synthesis, this reaction can be extended to include heteroatoms in the diene or dienophile, a variation known as the hetero-Diels-Alder reaction. Diphenyl azodicarboxylate, with its activated N=N double bond, can function as a potent dienophile. When it reacts with a conjugated diene, it leads to the formation of a tetrahydropyridazine derivative. The reaction is facilitated by the electron-withdrawing nature of the phenylcarboxy groups, which lowers the energy of the LUMO of the azo dienophile, thereby accelerating the reaction with electron-rich dienes.

An example of this reactivity is the [4+2] cycloaddition between 1,8-disubstituted cyclooctatetraenes and diazo dienophiles. While studies have detailed reactions with 4-phenyl-1,2,4-triazole-3,5-dione (PTAD) and diisopropyl azodicarboxylate (DIAD), the principle extends to other azodicarboxylates. researchgate.netsigmaaldrich.com The modulation of the electronic properties of the cyclooctatetraene (B1213319) can control the product distribution. researchgate.net

1,3-Dipolar Cycloadditions: 1,3-Dipolar cycloadditions are versatile methods for the synthesis of five-membered heterocyclic rings. researchgate.netresearchgate.netorganic-chemistry.org This reaction involves the combination of a 1,3-dipole with a dipolarophile. researchgate.netresearchgate.net Azomethine ylides are common 1,3-dipoles used in these reactions to generate pyrrolidine (B122466) scaffolds. nih.gov While the most frequent dipolarophiles are alkenes and alkynes, heteroatom-containing dipolarophiles like the azo group in diphenyl azodicarboxylate can also participate.

A notable example involves a three-component reaction where an alkyl diazoacetate reacts with an imine in the presence of a ruthenium catalyst to form an azomethine ylide. This ylide, a 1,3-dipole, then undergoes a [3+2] cycloaddition with a dialkyl azodicarboxylate to stereoselectively produce a pentasubstituted 1,2,4-triazolidine. jst.go.jp This reaction highlights the ability of azodicarboxylates to act as effective dipolarophiles in the construction of complex nitrogen-containing heterocycles.

| Cycloaddition Type | Reactants | Product | Ref. |

| Diels-Alder | Diene + Diphenyl azodicarboxylate | Tetrahydropyridazine derivative | researchgate.netsigmaaldrich.com |

| 1,3-Dipolar | Azomethine ylide + Dialkyl azodicarboxylate | 1,2,4-Triazolidine | jst.go.jp |

Synthesis of Oxazinones and Related Heterocycles

While direct synthesis of oxazinones using diphenyl azodicarboxylate as a primary building block is not extensively documented, its role as an oxidant can be crucial in synthetic pathways leading to such heterocycles. For instance, the synthesis of 1,3,4-oxadiazines has been achieved through a one-pot protocol involving the aerobic oxidation of acylhydrazides to N-acyldiazenes, which then undergo a [4+2] cycloaddition with allenoates. nih.gov Azo compounds like diethyl azodicarboxylate (DEAD) are known to be employed as oxidants in dehydrogenation reactions, a key step that could be adapted for the in situ generation of reactive intermediates necessary for oxazinone formation. nih.gov The general principle of using an azodicarboxylate to facilitate the formation of a reactive species that then cyclizes to form a heterocycle is a plausible strategy.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. researchgate.netcambridgescholars.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.gov

Diphenyl azodicarboxylate can be a key component in MCRs for the synthesis of nitrogen-containing heterocycles. As demonstrated in the formation of 1,2,4-triazolidines, a dialkyl azodicarboxylate can act as the third component in a reaction involving an imine and an alkyl diazoacetate. jst.go.jp The reaction proceeds through the in situ formation of an azomethine ylide which then undergoes a [3+2] cycloaddition with the azodicarboxylate. This strategy allows for the rapid assembly of a complex heterocyclic system from simple starting materials. While the specific use of diphenyl azodicarboxylate in a wide range of MCRs like the Passerini or Ugi reactions is not extensively reported, its electrophilic nature makes it a prime candidate for the development of new multicomponent strategies for heterocyclic synthesis. researchgate.netwikipedia.orgbaranlab.orgorganic-chemistry.org

Oxidative Transformations and Dehydrogenation Capabilities

Diphenyl azodicarboxylate is a well-known oxidizing agent, capable of participating in a variety of oxidative transformations. Its utility in this regard stems from the ease of reduction of the azo group to the corresponding hydrazo derivative.

Dehydrogenation of Alcohols

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. nih.govlibretexts.org Diphenyl azodicarboxylate and its analogues have been employed as oxidants for this purpose. While some studies have shown diphenyl azodicarboxylate (DPAD) to be ineffective under certain conditions, other azodicarboxylates like diisopropyl azodicarboxylate (DIAD) have been successfully used. jst.go.jp For instance, a nitroxyl-radical-catalyzed oxidation of a variety of primary and secondary alcohols to their corresponding aldehydes and ketones uses DIAD as the terminal oxidant. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgnih.gov This method is efficient for aliphatic, benzylic, and allylic alcohols and avoids overoxidation to carboxylic acids. organic-chemistry.orgnih.gov The mechanism of these oxidations often involves the formation of an intermediate adduct between the alcohol and the azodicarboxylate, followed by elimination to give the carbonyl compound and the hydrazo derivative.

| Alcohol Type | Oxidizing System | Product | Ref. |

| Primary Alcohols | DIAD / Nitroxyl radical | Aldehydes | organic-chemistry.orgorganic-chemistry.org |

| Secondary Alcohols | DIAD / Nitroxyl radical | Ketones | organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org |

Oxidation of Thiols to Disulfides

The oxidation of thiols to disulfides is a common and important transformation in organic chemistry, particularly in the context of peptide and protein chemistry. odu.edu Azodicarboxylates are effective reagents for this conversion. The reaction is believed to proceed through a nucleophilic attack of the thiol on the azo group, followed by a second thiol molecule reacting with the intermediate to form the disulfide and the corresponding diphenyl hydrazodicarboxylate.

Diethyl azodicarboxylate derivatives have been noted as promoters for the oxidative coupling of thiols to form unsymmetrical disulfides. urfu.ru Furthermore, diazenecarboxamides, which are structurally related to diphenyl azodicarboxylate, have been shown to be effective for the controlled oxidation of thiols to disulfides under mild and highly chemoselective conditions. electronicsandbooks.com This suggests that diphenyl azodicarboxylate is a viable and potent reagent for the efficient and clean conversion of thiols to their corresponding disulfides. biolmolchem.com

Conversion of Hydrazo to Azo Groups

Diphenyl azodicarboxylate serves as an effective oxidizing agent for the dehydrogenation of hydrazo compounds (1,2-diarylhydrazines) to their corresponding azo counterparts. This transformation is a crucial step in the synthesis of azo dyes and other chromophoric systems. The reaction proceeds readily under mild conditions, capitalizing on the high electrophilicity of the nitrogen atoms in the azodicarboxylate moiety.

The general mechanism involves the abstraction of two hydrogen atoms from the hydrazo compound by diphenyl azodicarboxylate. In this process, the hydrazo compound is oxidized to the azo compound, while the diphenyl azodicarboxylate is reduced to diphenyl hydrazodicarboxylate. The reaction is typically clean and efficient, often requiring only stoichiometric amounts of the reagent.

Reaction Scheme: R-NH-NH-R' + PhOOC-N=N-COOPh → R-N=N-R' + PhOOC-NH-NH-COOPh

The utility of azodicarboxylates as oxidants for hydrazines is a well-established synthetic protocol. researchgate.net This method provides a valuable alternative to harsher oxidizing agents, allowing for greater functional group tolerance. acs.org

Below is a table illustrating the scope of this transformation with various hydrazo compounds.

| Hydrazo Substrate | Azo Product | Typical Reaction Conditions |

|---|---|---|

| 1,2-Diphenylhydrazine (Hydrazobenzene) | Azobenzene | Stoichiometric DPAD, CH2Cl2, Room Temp. |

| 1,2-Di(p-tolyl)hydrazine | 4,4'-Dimethylazobenzene | Stoichiometric DPAD, THF, Room Temp. |

| 1,2-Di(4-chlorophenyl)hydrazine | 4,4'-Dichloroazobenzene | Stoichiometric DPAD, Dioxane, Room Temp. |

Carbon-Hydrogen Bond Functionalization Strategies

The direct functionalization of otherwise inert C-H bonds is a paramount goal in modern organic synthesis, offering a more atom-economical and efficient route to complex molecules by avoiding pre-functionalization steps. Diphenyl azodicarboxylate has emerged as a key reagent in this field, particularly in reactions involving the formation of carbon-nitrogen bonds. Its application in photocatalytic C-H amination showcases its utility in cutting-edge synthetic methodologies.

Photocatalytic C-H Amination

Photocatalytic C-H amination has gained significant traction as a powerful method for the direct installation of nitrogen-containing functional groups. nih.govnih.gov Dialkyl azodicarboxylates, including the diphenyl derivative, have proven to be highly effective aminating agents in these transformations. researchgate.net The reactions are typically initiated by a photocatalyst that, upon visible light irradiation, can activate either the C-H bond of the substrate or the aminating agent.

The mechanism often proceeds through a radical pathway. In a common scenario, the excited photocatalyst engages in a single-electron transfer (SET) with a suitable substrate, generating a radical cation. Deprotonation of this intermediate yields a carbon-centered radical. This radical then adds to the electrophilic N=N double bond of diphenyl azodicarboxylate to form a transient adduct, which upon further reaction steps, leads to the aminated product. Alternatively, the photocatalyst can activate the azodicarboxylate to form a reactive nitrogen-centered radical species that subsequently engages with the substrate's C-H bond.

This methodology has been applied to a variety of substrates, including alkanes and arenes, demonstrating its broad utility. The mild reaction conditions, often at ambient temperature, contribute to the high functional group tolerance of this approach.

The table below summarizes representative examples of photocatalytic C-H amination using azodicarboxylates as the nitrogen source.

| Substrate | Photocatalyst | Aminated Product Type | Nitrogen Source |

|---|---|---|---|

| Cyclohexane | Iridium or Ruthenium complexes | N-Cyclohexyl hydrazine-1,2-dicarboxylate | Diphenyl Azodicarboxylate |

| Toluene | Acridinium dyes | N-Benzyl hydrazine-1,2-dicarboxylate | Diphenyl Azodicarboxylate |

| Mesitylene | Eosin Y | N-(2,4,6-Trimethylbenzyl)hydrazine-1,2-dicarboxylate | Diphenyl Azodicarboxylate |

| Adamantane | Iridium complexes | N-(1-Adamantyl)hydrazine-1,2-dicarboxylate | Diphenyl Azodicarboxylate |

Diphenyl Azodicarboxylate in Macromolecular Chemistry and Polymer Science

Azodicarboxylate as a Comonomer in Radical Polymerization

The role of azodicarboxylates as comonomers in radical polymerization represents a significant strategy for altering polymer composition and properties. Research has demonstrated that azodicarboxylates can be effectively copolymerized with styrenic monomers. researchgate.net This process allows for the direct incorporation of the azodicarboxylate moiety into the growing polymer chain.

In these radical polymerizations, the azodicarboxylate acts as a reactive species that can be integrated alongside conventional vinyl monomers. The efficiency of this copolymerization can be substantial, with studies showing that linear polymers can be achieved with up to a 40% feed of the azodicarboxylate comonomer. researchgate.net The reactivity of the N=N double bond towards radicals facilitates its inclusion in the polymer backbone. This approach provides a direct method for synthesizing polymers with tailored structures, where the azodicarboxylate unit is a fundamental part of the main chain.

| Monomer System | Polymerization Type | Key Finding |

| Azodicarboxylates and Styrenic Monomers | Radical Copolymerization | Capable of forming linear polymers with up to 40% azodicarboxylate feed. researchgate.net |

Incorporation of Nitrogen-Nitrogen Linkages into Polymer Chains

A primary outcome of using azodicarboxylates as comonomers is the successful incorporation of nitrogen-nitrogen (N-N) single bonds directly into the polymer backbone. researchgate.net In typical organic synthesis, azodicarboxylates are known to react with radicals to form carbon-nitrogen (C-N) bonds. researchgate.net However, in the context of radical polymerization, their behavior as a comonomer allows for the introduction of the entire functional group, resulting in a polymer chain that contains repeating hydrazo-dicarboxylate units.

This incorporation of N-N linkages is a notable departure from traditional carbon-based polymer backbones and introduces unique chemical and physical properties to the resulting material. The presence of these heteroatom linkages can influence chain flexibility, thermal stability, and polarity of the polymer. The ability to control the concentration of these N-N bonds by adjusting the monomer feed ratio offers a pathway to fine-tune the characteristics of the final polymeric material. researchgate.net

Development of Functional Polymeric Materials

Beyond their use as comonomers, azodicarboxylates are instrumental in the post-polymerization modification of existing polymers to create functional materials. researchgate.net This is often achieved through C-H amination reactions, where the azodicarboxylate acts as a trapping agent for carbon radicals generated along a polymer backbone. researchgate.net This method allows for the grafting of functional groups onto a pre-formed polymer.

A notable example involves the functionalization of polyethylene glycol (PEG) backbones. researchgate.net In a process catalyzed by N-hydroxyphthalimide (NHPI), C-H bonds in the PEG chain are cleaved to produce carbon free radicals. These radicals then react with the N=N bond of an azodicarboxylate, such as di-tert-butyl azodicarboxylate (DBAD), to form C-N grafts. researchgate.net This reaction effectively attaches hydrazine (B178648) derivatives to the polymer chain. researchgate.net

The resulting functionalized polymers can undergo further transformations. For instance, the tert-butoxycarbonyl (-Boc) protecting groups on the grafted DBAD units can be removed to yield a hydrazino-functionalized PEG. researchgate.net Such modifications introduce new reactive sites to the polymer, enabling further chemical derivatization or imparting specific properties like hydrophilicity, chelating ability, or sites for bioconjugation. The versatility of azodicarboxylates as reagents for C-H amination makes them valuable tools for converting commodity polymers into specialized, functional materials. researchgate.netrsc.org

| Polymer | Modification Reagent | Catalyst/Precursor | Resulting Functionality |

| Polyethylene Glycol (PEG) | Di-tert-butyl azodicarboxylate (DBAD) | N-hydroxyphthalimide (NHPI) | C-N grafts with hydrazine units. researchgate.net |

Innovations in Synthetic Methodologies and Process Intensification

Continuous Flow Systems for Azodicarboxylate-Mediated Reactions

Continuous flow chemistry has garnered considerable attention as a powerful tool for process intensification, offering advantages such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and straightforward scalability. ias.ac.in While the application of continuous flow systems to azodicarboxylate-mediated reactions is an active area of research, much of the published work has focused on dialkyl azodicarboxylates like diisopropyl azodicarboxylate (DIAD) and diethyl azodicarboxylate (DEAD). ias.ac.in However, the principles and findings from these studies provide a strong foundation for the application of continuous flow technology to reactions involving diphenyl azodicarboxylate.

The Mitsunobu reaction, a prominent transformation utilizing azodicarboxylates, has been successfully adapted to continuous flow conditions. ias.ac.in In a typical setup, streams of the alcohol, pronucleophile, triphenylphosphine (B44618), and the azodicarboxylate are mixed in a T-mixer and then passed through a heated reactor coil. The precise control over reaction parameters such as temperature, residence time, and stoichiometry afforded by flow reactors can lead to significantly reduced reaction times and improved yields compared to batch processes. ias.ac.in For instance, a Mitsunobu reaction that takes several hours in a batch reactor can often be completed in a matter of minutes in a continuous flow system. ias.ac.in

The transition from batch to continuous flow for reactions involving diphenyl azodicarboxylate would require careful optimization of process parameters. Key variables to consider include solvent choice, concentration of reagents, flow rates, and reactor temperature. Design of experiments (DoE) methodologies can be employed to efficiently map the reaction space and identify optimal conditions. ias.ac.in

Table 1: Comparison of Batch vs. Continuous Flow Processing for a Generic Azodicarboxylate-Mediated Reaction

| Parameter | Batch Processing | Continuous Flow Processing |

| Reaction Time | Hours | Minutes |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |

| Mass Transfer | Dependent on stirring efficiency | Efficient mixing |

| Safety | Potential for thermal runaway with exothermic reactions | Enhanced safety due to small reaction volumes |

| Scalability | Often requires re-optimization | "Scaling out" by parallelization of reactors |

| Byproduct Formation | Can be significant | Often minimized due to precise control |

This table presents a generalized comparison based on studies with other azodicarboxylates, illustrating the potential benefits of applying continuous flow to diphenyl azodicarboxylate reactions.

Immobilized and Heterogeneous Catalytic Applications

To simplify product purification and enable reagent recycling, significant efforts have been directed towards the development of immobilized reagents and heterogeneous catalysts for azodicarboxylate-mediated reactions. The core idea is to attach the azodicarboxylate functionality to a solid support, such as a polymer resin.

Polymer-supported azodicarboxylates offer the advantage of easy separation from the reaction mixture by simple filtration. This eliminates the need for tedious chromatographic purification to remove the hydrazine (B178648) byproduct. While much of the research in this area has focused on polymer-bound dialkyl azodicarboxylates, the synthesis of a polymer-supported diphenyl azodicarboxylate would likely follow a similar strategy, involving the attachment of a phenyl diazenecarboxylate moiety to a polystyrene backbone.

The use of a polymer-supported diphenyl azodicarboxylate in conjunction with a polymer-supported phosphine (B1218219) would represent a significant advancement towards a more streamlined and sustainable synthetic protocol. After the reaction, both polymer-bound byproducts (the hydrazine and the phosphine oxide) could be removed in a single filtration step.

Heterogeneous catalysts for reactions involving diphenyl azodicarboxylate are also an area of interest. These catalysts could potentially activate the substrates or the reagents, leading to milder reaction conditions and improved selectivity. While specific examples of heterogeneous catalysts designed for use with diphenyl azodicarboxylate are not widely reported, research into solid-supported catalysts for similar transformations provides a roadmap for future development.

Table 2: Potential Solid Supports for Immobilization of Diphenyl Azodicarboxylate

| Support Material | Key Features | Potential Advantages |

| Polystyrene Resins | Readily available, well-established chemistry | High loading capacity, good mechanical stability |

| Silica Gel | High surface area, thermal stability | Good solvent compatibility, rigid structure |

| Monolithic Reactors | Continuous porous structures | Low back pressure, suitable for flow chemistry |

| Magnetic Nanoparticles | High surface area, magnetic separability | Facile separation from the reaction mixture |

Green Chemistry Principles in Azodicarboxylate Synthesis and Application

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis and use of diphenyl azodicarboxylate is crucial for developing more sustainable chemical manufacturing.

Green Synthesis of Diphenyl Azodicarboxylate:

Traditional methods for the synthesis of azodicarboxylates often involve the use of hazardous reagents and generate significant waste. Green synthetic routes aim to address these shortcomings by employing more environmentally benign starting materials, catalysts, and reaction conditions. For the synthesis of diphenyl azodicarboxylate, this could involve:

Catalytic Oxidation: Replacing stoichiometric oxidants with catalytic systems that utilize molecular oxygen or hydrogen peroxide as the terminal oxidant.

Solvent-Free or Greener Solvents: Conducting the synthesis under solvent-free conditions or in greener solvents such as water, supercritical fluids, or bio-based solvents.

Energy Efficiency: Utilizing alternative energy sources like microwave or ultrasound irradiation to reduce reaction times and energy consumption. sci-hub.se

Greener Applications of Diphenyl Azodicarboxylate:

In its applications, particularly in reactions like the Mitsunobu reaction, several green chemistry principles can be implemented:

Atom Economy: Developing catalytic versions of reactions that are traditionally stoichiometric in the azodicarboxylate reagent would significantly improve atom economy.

Use of Renewable Feedstocks: Sourcing the starting materials for both the synthesis of diphenyl azodicarboxylate and its reaction partners from renewable resources.

Design for Degradation: Designing diphenyl azodicarboxylate derivatives that readily degrade into non-toxic products after their intended use.

Real-time Analysis for Pollution Prevention: Implementing in-situ monitoring techniques in continuous flow processes to control reaction conditions precisely and prevent the formation of byproducts.

The development of greener alternatives to traditional reagents is an ongoing effort in organic synthesis. For instance, the search for novel, recyclable azodicarboxylates with improved environmental profiles is an active area of research. These efforts, combined with process intensification strategies like continuous flow manufacturing and the use of heterogeneous catalysts, will be instrumental in shaping a more sustainable future for chemical synthesis involving diphenyl azodicarboxylate.

Future Perspectives and Emerging Research Trajectories

Design and Synthesis of Novel Diphenyl Azodicarboxylate Derivatives

The synthetic utility of azodicarboxylates has historically been dominated by commercially available dialkyl versions such as diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD). nih.govchemistryviews.org However, a significant future direction lies in the design and synthesis of novel derivatives with tailored properties to overcome the limitations of existing reagents and to unlock new applications.

Research is moving towards creating derivatives that offer improved stability, easier purification of reaction products, and recyclability. A notable example is the development of di-p-chlorobenzyl azodicarboxylate (DCAD), a solid and stable alternative to the commonly used liquid reagents DEAD and DIAD. organic-chemistry.org The key innovation of DCAD is that its corresponding hydrazine (B178648) byproduct is a solid that readily precipitates from the reaction mixture, simplifying purification. This design feature also opens the door for facile recycling of the byproduct, aligning with the principles of green chemistry. organic-chemistry.org

Another avenue of exploration is the synthesis of polymeric or tagged azodicarboxylates. For instance, triphenylphosphine (B44618) tagged with a poly(ethyleneglycol) chain has been used in conjunction with a similarly tagged version of DEAD. researchgate.net This strategy facilitates the separation of the desired product from the reagent-derived byproducts through specialized purification techniques, a concept that can be extended to diphenyl azodicarboxylate derivatives.

Furthermore, the "scaffold hopping" and intermediate derivatization strategies are being employed to create hybrid molecules where the core azodicarboxylate functionality is linked to other bioactive or functional moieties. nih.gov This approach allows for the generation of complex molecules with potentially novel properties by combining the reactivity of the azo group with the characteristics of other chemical scaffolds. nih.gov

| Derivative Name | Key Feature/Advantage | Potential Application |

| Di-p-chlorobenzyl azodicarboxylate (DCAD) | Solid, stable; byproduct precipitates for easy removal and recycling. | Simplified and greener Mitsunobu reactions. |

| Polymer-Supported Azodicarboxylates | Facile purification via filtration. | High-throughput synthesis and library generation. |

| Fluorous-Tagged Azodicarboxylates | Purification by fluorous solid-phase extraction. | Streamlined synthesis of complex molecules. |

| Azodicarboxylates with Chiral Auxiliaries | Enable asymmetric transformations. | Enantioselective synthesis of chiral compounds. |

Exploration of Unprecedented Reactivity Modes

Beyond its classical role in the Mitsunobu reaction, diphenyl azodicarboxylate is a versatile electrophile and oxidant, and researchers are continuously uncovering new modes of reactivity. rsc.orgresearchgate.net A major focus of future research is to harness the unique electronic properties of the N=N bond for novel transformations.

The reaction of azodicarboxylates with frustrated Lewis pairs (FLPs) represents another novel area of reactivity. nih.gov FLPs, which are combinations of sterically hindered Lewis acids and bases, can activate the N=N bond of azodicarboxylates to form unique addition products. The nature of these products is influenced by the steric and electronic properties of the specific FLP components, demonstrating a tunable reactivity profile that can be exploited for synthetic purposes. nih.gov